molecular formula C7H14ClNO B13463836 Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride

Katalognummer: B13463836
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: HJLXQQXSQNUOGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is an organic compound belonging to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts . This method is commonly used due to its efficiency in producing carboximidates.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water and an acid catalyst.

    Aminolysis: Uses ammonia or primary amines.

    Alcoholysis: Requires an excess of alcohol and an acid catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 1-methylcyclopropane-1-carboximidate hydrochloride involves its role as a good electrophile, making it reactive in addition reactions. It can form intermediates that participate in various chemical transformations, such as the formation of esters, amidines, and orthoesters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

ethyl 1-methylcyclopropane-1-carboximidate;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-3-9-6(8)7(2)4-5-7;/h8H,3-5H2,1-2H3;1H

InChI-Schlüssel

HJLXQQXSQNUOGM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)C1(CC1)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.